molecular formula C10H21NO B13073524 (1-Ethoxy-3-methylcyclohexyl)methanamine

(1-Ethoxy-3-methylcyclohexyl)methanamine

Cat. No.: B13073524
M. Wt: 171.28 g/mol
InChI Key: ORXFGKNQIWDVLJ-UHFFFAOYSA-N
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Description

(1-Ethoxy-3-methylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21NO It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-3-methylcyclohexyl)methanamine can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohexanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-3-methylcyclohexyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

(1-Ethoxy-3-methylcyclohexyl)methanamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1-Ethoxy-3-methylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its cyclohexyl ring structure with ethoxy and methyl substituents, which confer unique chemical and physical properties. These structural features may influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

(1-ethoxy-3-methylcyclohexyl)methanamine

InChI

InChI=1S/C10H21NO/c1-3-12-10(8-11)6-4-5-9(2)7-10/h9H,3-8,11H2,1-2H3

InChI Key

ORXFGKNQIWDVLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC(C1)C)CN

Origin of Product

United States

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